molecular formula C24H24N6O2S B2600179 N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 893992-22-8

N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2600179
CAS No.: 893992-22-8
M. Wt: 460.56
InChI Key: BKDHRYOMAKWXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic benzamide derivative featuring a triazolopyridazine core. Its structure comprises:

  • A 1,2,4-triazolo[4,3-b]pyridazine ring system at the core.
  • A thioether linkage at the 6-position of the triazolopyridazine, connected to a 2-oxo-2-(phenethylamino)ethyl moiety.
  • A benzamide group attached via an ethyl chain to the 3-position of the triazolopyridazine.

This compound’s molecular weight is approximately 520.608 g/mol, similar to its dimethoxy-substituted analogue (ChemSpider ID: 18408141) .

Properties

IUPAC Name

N-[2-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c31-22(25-15-13-18-7-3-1-4-8-18)17-33-23-12-11-20-27-28-21(30(20)29-23)14-16-26-24(32)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDHRYOMAKWXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, with CAS Number 893992-22-8, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N6O2SC_{24}H_{24}N_{6}O_{2}S, and it has a molecular weight of 460.6 g/mol. The structure features a benzamide moiety linked to a triazolopyridazine group through a thioether connection. This unique configuration contributes to its biological activity.

PropertyValue
CAS Number893992-22-8
Molecular FormulaC24H24N6O2S
Molecular Weight460.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The process includes the formation of the triazolo-pyridazine intermediate followed by the introduction of the thioether linkage and subsequent coupling with the benzamide moiety.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Mannich bases, a class of compounds related to this structure, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain Mannich bases can inhibit cell proliferation in prostate cancer cells with IC50 values ranging from 8.2 to 32.1 μM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The phenethylamino group is thought to enhance binding affinity to various receptors or enzymes involved in tumor growth and metastasis . Additionally, the thioether linkage may contribute to the compound's stability and bioavailability.

Case Studies

A notable study explored the effects of similar triazolo-pyridazine derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of key survival signals . Another investigation highlighted their potential as anti-inflammatory agents, which could further support their use in cancer therapy by reducing tumor-associated inflammation .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a table summarizing key findings is presented below.

Compound NameBiological ActivityReference
N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)Anticancer (PC-3 cells), anti-inflammatory
N-(6-(phenylthio)pyridazinyl derivativeCytotoxicity against various cancer cell lines
Mannich basesBroad spectrum: anticancer, antibacterial

Scientific Research Applications

Anti-Cancer Activity

The compound has been studied for its anti-cancer properties, particularly against various cancer cell lines. Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazin have shown promising results in inhibiting tumor growth.

  • Case Study: In vitro Studies
    A study evaluated the anti-tumor activity of related compounds against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The most potent derivative exhibited IC50 values of 0.83 µM for A549, 0.15 µM for MCF-7, and 2.85 µM for HeLa cells, demonstrating significant cytotoxicity .

Enzyme Inhibition

The compound also shows potential as an inhibitor of specific kinases involved in cancer progression.

  • Case Study: c-Met Kinase Inhibition
    Research has identified that certain derivatives can inhibit c-Met kinase at nanomolar concentrations (IC50 = 48 nM). This inhibition is crucial as c-Met is often overexpressed in various cancers and plays a role in tumor growth and metastasis .

Drug Development

The compound's solubility and stability are critical factors in formulation development for oral or injectable drugs. Research into its pharmacokinetics and bioavailability is ongoing to ensure effective delivery in clinical settings.

Potential as an Antidiabetic Agent

Similar compounds have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

  • Case Study: DPP-IV Inhibition
    A related compound demonstrated potent DPP-IV inhibition with an IC50 value of 18 nM, indicating that derivatives of this class may also serve as therapeutic agents for type 2 diabetes .

Antimicrobial Properties

Emerging research suggests that compounds with similar structures may exhibit antimicrobial activity, providing a basis for further exploration in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridazine Derivatives

Compounds sharing the triazolopyridazine core but differing in substituents exhibit distinct pharmacological profiles:

Table 1: Structural and Functional Comparison of Triazolopyridazine Analogues
Compound Name Core Structure R Group at Position 6 Substituent on Benzamide Molecular Weight (g/mol) Biological Target (Inferred) Key Features
Target Compound 1,2,4-triazolo[4,3-b]pyridazine 2-oxo-2-(phenethylamino)ethylthio N-(2-ethyl)benzamide 520.608 Kinases/CNS Receptors Phenethylamino enhances H-bonding
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 1,2,4-triazolo[4,3-b]pyridazine 2-oxo-2-(3,4-dimethoxyphenethylamino)ethylthio Same as target 520.608 Unknown Methoxy groups increase lipophilicity
TPA023 1,2,4-triazolo[4,3-b]pyridazine 2-ethyl-2H-1,2,4-triazol-3-ylmethoxy 2-fluorophenyl ~437.47 GABAA α2/α3 subtypes Fluorophenyl enhances receptor selectivity
L838417 1,2,4-triazolo[4,3-b]pyridazine 6-(2-methyl-2H-triazol-3-ylmethoxy) 2,5-difluorophenyl ~462.44 GABAA α2/α3/α5 subtypes Difluorophenyl improves CNS penetration

Key Observations:

  • The phenethylamino group in the target compound may favor interactions with amine-binding pockets in kinases or GPCRs, unlike the methoxy groups in its dimethoxy analogue, which could enhance membrane permeability .
  • TPA023 and L838417 demonstrate that fluorinated aryl groups improve GABAA receptor subtype selectivity, suggesting the target’s benzamide group could be optimized for similar specificity .

Benzamide Derivatives with Thioether Linkages

Compounds with benzamide-thioether scaffolds but divergent heterocyclic cores highlight structural versatility:

Table 2: Comparison of Benzamide-Thioether Analogues
Compound Name (Source) Heterocyclic Core Thioether Substituent Benzamide Substituent Molecular Weight (g/mol) Key Features
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide None (oxadiazole) (5-methyl-1,2,4-oxadiazol-3-yl)methyl 4-nitrophenylaminoethyl ~470.50 Nitro group enhances electron-withdrawing effects
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide 1,2,4-triazolo[1,5-a]pyrimidine (3,5-dimethyl-4-isoxazolyl)methyl 5-methyltriazolopyrimidinylaminoethyl ~550.60 Isoxazole improves metabolic stability
Target Compound 1,2,4-triazolo[4,3-b]pyridazine 2-oxo-2-(phenethylamino)ethylthio N-(2-ethyl)benzamide 520.608 Thioether-oxoethyl group balances polarity

Key Observations:

  • The oxadiazole and isoxazole substituents in compounds confer metabolic resistance compared to the target’s aliphatic thioether-oxoethyl group, which may be more prone to oxidation .

Substituent Effects on Pharmacokinetics and Bioactivity

  • Phenethylamino vs.
  • Thioether Linkages ( vs. Target): Aliphatic thioethers (target) are less stable than aromatic heterocyclic thioethers (e.g., oxadiazole), suggesting the need for prodrug strategies to improve bioavailability .
  • Benzamide Flexibility (All Compounds): The ethyl linker in the target compound may provide conformational flexibility, facilitating interactions with deep binding pockets, unlike rigid analogues in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.